molecular formula C8H7F9O B1628008 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone CAS No. 140834-64-6

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone

Cat. No.: B1628008
CAS No.: 140834-64-6
M. Wt: 290.13 g/mol
InChI Key: QSFHSDZDCSCCGQ-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone is a fluorinated ketone with the molecular formula C8H5F9O. This compound is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone typically involves the fluorination of octanone derivatives. One common method is the direct fluorination of 2-octanone using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure safety. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically yield fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.

    Medicine: Explored for its potential use in drug development due to its unique properties.

    Industry: Applied in the production of specialty chemicals, coatings, and materials with high chemical resistance.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,7,7,8,8,8-Nonafluoro-1-octanol: A fluorinated alcohol with similar properties.

    2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione: Another fluorinated ketone with distinct reactivity.

Uniqueness

5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluorooctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O/c1-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFHSDZDCSCCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577986
Record name 4-(Perfluorobutyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140834-64-6
Record name 4-(Perfluorobutyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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